![molecular formula C20H26N2O6S2 B2826757 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine CAS No. 332388-76-8](/img/structure/B2826757.png)
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C20H26N2O6S2 . It has an average mass of 454.560 Da and a monoisotopic mass of 454.123230 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources. The molecular formula is C20H26N2O6S2, and it has an average mass of 454.560 Da .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
A significant application of bis(heteroaryl)piperazines is their role in inhibiting the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). The discovery and synthesis of these compounds have led to the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrating substantial potency in preclinical evaluations. This research contributed to the selection of specific derivatives for clinical evaluation as potential treatments for HIV-1 infections (Romero et al., 1994).
Water Treatment Technologies
Innovative sulfonated aromatic diamine monomers, which include piperazine derivatives, have been utilized to prepare thin-film composite nanofiltration membranes. These membranes show improved water flux and surface hydrophilicity, enhancing dye treatment capabilities without compromising dye rejection. This application is crucial for developing more efficient and environmentally friendly water treatment solutions (Liu et al., 2012).
Bacterial Biofilm and Enzyme Inhibitors
Piperazine derivatives have also been explored for their antibacterial properties, particularly in inhibiting bacterial biofilms and the MurB enzyme, which are critical targets for developing new antibacterial agents. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent activities against various bacterial strains and demonstrated significant biofilm inhibition capabilities, surpassing some existing antibiotics in efficacy (Mekky & Sanad, 2020).
Antioxidant Properties
Research into piperazine derivatives has included the synthesis and evaluation of their antioxidant capabilities. Studies have shown that certain derivatives exhibit potent antioxidant activity, indicating potential applications in protecting against oxidative stress and related diseases (Prabawati, 2016).
Arsenic Removal in Water
A pH-responsive, charge-switchable piperazine derivative was designed as a draw solute for forward osmosis processes, specifically targeting arsenic removal from water. This application highlights the potential of piperazine derivatives in addressing critical environmental challenges, such as the removal of toxic substances from water sources (Wu et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
1,4-bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-15-5-7-17(27-3)19(13-15)29(23,24)21-9-11-22(12-10-21)30(25,26)20-14-16(2)6-8-18(20)28-4/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWDDWOMOJRQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)
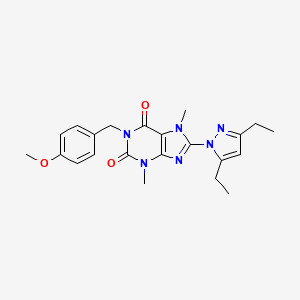
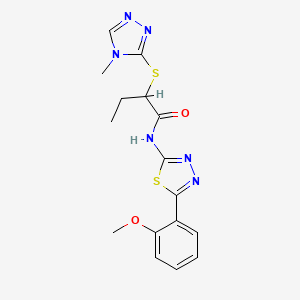
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)
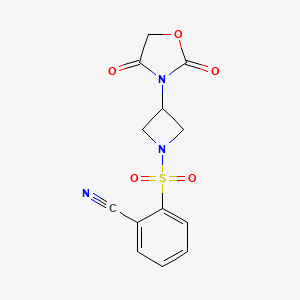
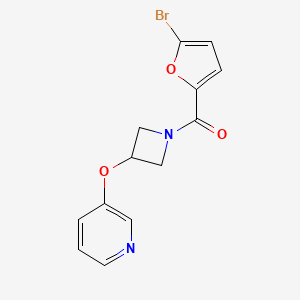
![N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2826681.png)
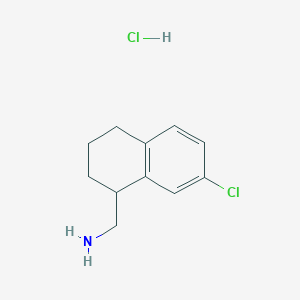
![2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2826685.png)

![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)
![5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2826693.png)


